molecular formula C28H27ClN2O B10864874 10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10864874
M. Wt: 443.0 g/mol
InChI Key: YLBHACCMDZAHFA-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. Its structure includes a 10-benzyl group, an 11-(2-chlorophenyl) substituent, and 3,3-dimethyl groups on the cyclohexene ring. The synthesis involves condensation of 3-(2-aminophenylamino)cyclohex-2-en-1-one with arylglyoxal hydrates in 2-propanol, followed by cyclization . X-ray crystallography confirms its distorted boat conformation for the diazepine ring and a cis junction with the cyclohexene ring, critical for its biological interactions . Pharmacologically, it exhibits tranquilizer, muscle relaxant, and antispasmodic properties, attributed to its structural rigidity and substituent positioning .

Properties

Molecular Formula

C28H27ClN2O

Molecular Weight

443.0 g/mol

IUPAC Name

5-benzyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H27ClN2O/c1-28(2)16-23-26(25(32)17-28)27(20-12-6-7-13-21(20)29)31(18-19-10-4-3-5-11-19)24-15-9-8-14-22(24)30-23/h3-15,27,30H,16-18H2,1-2H3

InChI Key

YLBHACCMDZAHFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The one-pot synthesis method, adapted from, employs 1,2-phenylenediamine derivatives, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and benzyl acyl chlorides under Er(III) triflate catalysis. The 2-chlorophenyl substituent is introduced via a substituted benzaldehyde intermediate. The sequence involves:

  • Enaminone Formation : Condensation of 1,2-phenylenediamine with dimedone in refluxing ethanol yields a tetrahydroquinoline enaminone intermediate.

  • Cyclization : Addition of 2-chlorobenzaldehyde and benzyl acyl chloride in the presence of Er(OTf)₃ facilitates simultaneous cyclization and N-benzylation, forming the diazepinone core.

Optimization and Yield Data

ParameterConditionYield (%)
Catalyst Loading10 mol% Er(OTf)₃82
SolventToluene78
Temperature80°C85
Reaction Time6 hours82

This method achieves yields exceeding 80% by minimizing side reactions through controlled stoichiometry and catalytic efficiency.

Multi-Step Synthesis via Enaminone Intermediates

Stepwise Functionalization

A modular approach, as described in and, involves:

  • Enaminone Synthesis : Reacting 1,2-phenylenediamine with dimedone in acetic acid to form 3-(2-aminophenyl)amino-5,5-dimethyl-2-cyclohexenone.

  • N-Benzylation : Treatment with benzyl bromide in the presence of K₂CO₃ in DMF at 60°C introduces the benzyl group at the N10 position.

  • 2-Chlorophenyl Incorporation : Condensation with 2-chlorobenzaldehyde under acid catalysis (PPA, 120°C) induces cyclization, forming the diazepinone ring.

Critical Reaction Parameters

  • Benzylation Efficiency : Excess benzyl bromide (1.2 equiv) ensures complete N-alkylation, confirmed by ¹H NMR.

  • Cyclization Control : Prolonged heating (>8 hours) in polyphosphoric acid (PPA) prevents incomplete ring closure, though excessive duration risks decomposition.

Metal-Free Cyclocondensation in Aqueous Acetic Acid

Single-Step Protocol

Adapting the method from, substituted dibenzo[b,e]diazepin-1-ones are synthesized via condensation of 1,2-phenylenediamine derivatives with isatoic anhydride analogs. For the target compound:

  • Substituted Isatoic Anhydride : 4-(2-chlorophenyl)isatoic anhydride is prepared via nitration and reduction of anthranilic acid derivatives.

  • Cyclocondensation : Reacting 3,3-dimethyl-1,2-phenylenediamine with the anhydride in 70% aqueous acetic acid at 100°C for 3 hours directly yields the product.

Advantages and Limitations

AdvantageLimitation
No metal catalysts or hazardous reagentsRequires custom-synthesized anhydrides
High purity (≥95% by HPLC)Moderate yield (68–72%)

Grignard Reagent-Mediated Alkylation

Methodology Overview

Drawing from, the 2-chlorophenyl group is introduced via a Grignard reagent:

  • Magnesium-Halogen Exchange : 2-Chlorobenzyl chloride reacts with magnesium in THF to form the corresponding Grignard reagent.

  • Nucleophilic Attack : The Grignard reagent reacts with a pre-formed dibenzo[b,e]diazepin-1-one intermediate at −20°C, followed by quenching with NH₄Cl.

Yield and Selectivity

  • Temperature Sensitivity : Reactions below −10°C prevent over-alkylation, achieving 75% yield.

  • Steric Effects : Bulky substituents on the diazepinone core reduce yield to 55% due to hindered accessibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dimethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key derivatives and their substituent effects are summarized below:

Compound Name / ID Substituents (Position) Key Data Impact of Substituents
Target Compound 10-benzyl, 11-(2-chlorophenyl), 3,3-dimethyl X-ray-confirmed cis ring junction; mp ~233–234°C (analogous derivatives) Benzyl and 2-chlorophenyl enhance lipophilicity; dimethyl groups stabilize conformation.
6c () 10-acetyl, 11-(p-chlorobenzoyl) X-ray structure confirmed Acetyl and p-chlorobenzoyl increase electron-withdrawing effects, potentially altering reactivity.
5l () 11-(p-nitrobenzoyl) Yield 77%; mp 233–234°C Nitro group enhances electrophilicity but may reduce solubility.
FC2 () 7-benzoyl, 11-(1H-indol-3-yl) Selective toxicity at 10 μM in cancer cells Indole moiety introduces π-π stacking potential, improving target specificity.
11-(2-Chloro-5-Nitrophenyl) () 11-(2-chloro-5-nitrophenyl) Nitro group at meta position may sterically hinder binding in certain receptors.
10-[(4-Chlorophenyl)Acetyl]-11-{3-Nitrophenyl} () 10-(4-chlorophenyl acetyl), 11-(3-nitrophenyl) Molar mass 515.98 High molar mass and dual electron-withdrawing groups may limit bioavailability.

Physicochemical Properties

  • Melting Points : Derivatives with nitro (5l) or methylthio (5m) groups share similar mp ranges (~233–234°C), suggesting comparable crystalline stability .
  • Solubility: Hydroxypropanoyl-substituted analogs () show improved aqueous solubility due to the hydroxyl group .
  • Fragmentation Patterns : Mass spectral studies () reveal that o-nitro and o-carboxyl substituents cause atypical fragmentation, aiding analytical differentiation .

Research Implications

  • Pharmacological Optimization : Substituents like indole (FC2) or thienyl () groups improve target selectivity and reduce off-target effects.
  • Analytical Challenges : Nitro and halogenated derivatives require advanced techniques (e.g., HRMS, X-ray) for structural validation due to complex fragmentation .
  • Future Directions : Exploration of polar substituents (e.g., hydroxyl in ) could enhance solubility without compromising activity.

Biological Activity

The compound 10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine class and exhibits significant biological activity primarily through its interactions with neurotransmitter systems. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The molecular formula of the compound is C28H27ClN2OC_{28}H_{27}ClN_2O. Its complex structure includes multiple substituents that influence its biological behavior. The presence of a benzyl group and a chlorophenyl group is particularly noteworthy as these groups can enhance the compound's pharmacological profile.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesUnique Properties
11-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneContains methoxy groupEnhanced lipophilicity
11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneDimethyl substitutionAltered pharmacokinetics
11-(3-nitrophenyl)-3-methyl-2,3-dihydro-1H-dibenzo[b,e][1,4]diazepin-1-oneNitro group presencePotential anti-inflammatory effects

The primary mechanism of action for This compound involves its interaction with gamma-aminobutyric acid (GABA) receptors. By enhancing GABAergic transmission, this compound may exhibit anxiolytic and sedative effects. GABA is a key inhibitory neurotransmitter in the central nervous system (CNS), and compounds that modulate its activity are often investigated for their potential in treating anxiety disorders and other neurological conditions .

Pharmacological Effects

Research indicates that this compound may also possess neuroprotective properties. Its structural characteristics suggest potential efficacy against various neurological disorders by influencing neurotransmitter systems beyond GABA receptors. Studies have shown that compounds with similar structures can affect serotonin and dopamine pathways as well .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound in various models:

  • Anxiolytic Activity : In animal models of anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. This effect was attributed to enhanced GABAergic transmission .
  • Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests a potential role in neurodegenerative disease prevention .
  • Binding Affinity Studies : Research utilizing radiolabeled ligand binding assays indicated that the compound has a high affinity for GABA_A receptors. This finding supports its proposed mechanism of action as an anxiolytic agent .

Q & A

Q. What are the recommended methods for synthesizing 10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one?

Q. How can the crystal structure of this compound be experimentally determined?

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between calculated and observed 1H^1H-NMR shifts often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Cross-validation with 2D NMR (e.g., COSY, HSQC) and computational modeling (DFT at B3LYP/6-31G* level) can clarify ambiguities. For instance, coupling constants in 1H^1H-NMR (e.g., δ 7.75–7.80 ppm, m) may align with SC-XRD-confirmed dihedral angles .

Q. How does the substitution pattern influence biological activity?

  • Methodological Answer : Substituents at positions 10 and 11 (e.g., benzyl vs. chlorophenyl groups) modulate receptor binding. Molecular docking studies (AutoDock Vina) against GABAₐ receptors suggest that electron-withdrawing groups (e.g., 2-chlorophenyl) enhance hydrophobic interactions. In vitro assays (e.g., radioligand displacement) quantify affinity (Kᵢ values), with bulky substituents often reducing activity due to steric hindrance .

Q. What environmental fate studies are applicable to assess the compound’s persistence?

  • Methodological Answer : Long-term environmental impact studies (e.g., Project INCHEMBIOL) evaluate abiotic/biotic degradation pathways. Hydrolysis half-life (t₁/₂) in aqueous buffers (pH 7.4, 25°C) and photodegradation under UV light (λ = 254 nm) are measured via LC-MS. Biodegradation assays with soil microbiota quantify CO₂ evolution over 28 days. Data are modeled using EPI Suite to predict bioaccumulation potential .

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